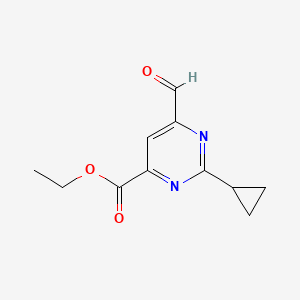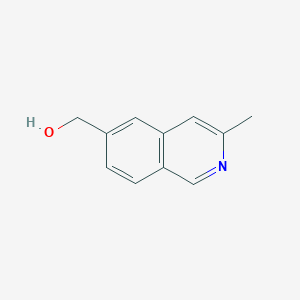
1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride: is a gold complex featuring an N-heterocyclic carbene ligand. This compound is notable for its stability and catalytic properties, making it valuable in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride typically involves the reaction of 1,3-Bis(2,6-DI-isopropylphenyl)imidazolium chloride with a gold(I) precursor such as gold(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride undergoes various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in cycloisomerization reactions and carbonylative cross-coupling reactions.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted imidazolium salts and gold complexes, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloisomerization reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity .
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations, including bond formation and cleavage. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the gold complex .
Comparación Con Compuestos Similares
- 1,3-Bis(2,6-DI-isopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene bis(trifluoromethanesulfonyl)imide gold(I)
- Dichloro1,3-bis(2,6-DI-3-pentylphenyl)imidazol-2-ylidenepalladium(II)
Uniqueness: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride is unique due to its high stability and catalytic efficiency. Compared to similar compounds, it offers superior performance in catalytic applications, making it a preferred choice in both research and industrial settings .
Propiedades
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorogold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;;1H/q-1;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZECZDRPEFNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37AuClN2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
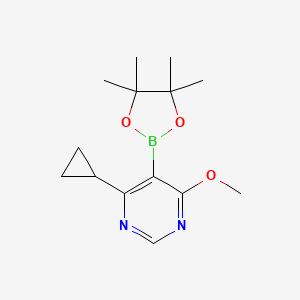
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
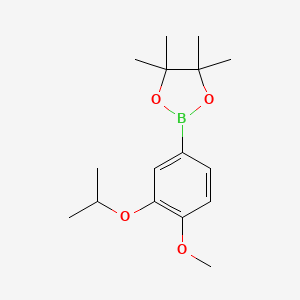
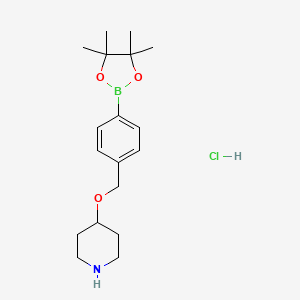
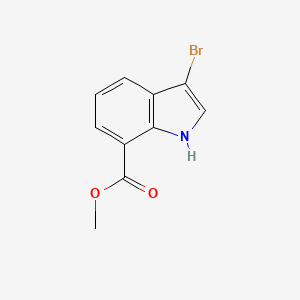
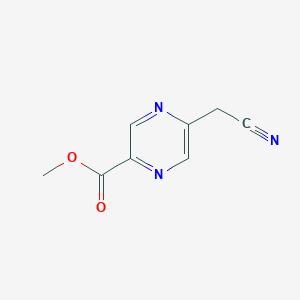

![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
